11,17,21-Trihydroxypregn-4-ene-3,20-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of pregn-4-ene-3,20-dione at the 11, 17, and 21 positions. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes using specific strains of microorganisms that can introduce hydroxyl groups at the desired positions. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
11,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11,17,21-trioxypregn-4-ene-3,20-dione.
Reduction: Formation of 11,17,21-trihydroxypregn-4-ene-3,20-diol.
Substitution: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: 11,17,21-trioxypregn-4-ene-3,20-dione.
Reduction: 11,17,21-trihydroxypregn-4-ene-3,20-diol.
Substitution: Products with different functional groups at the 11, 17, and 21 positions.
Scientific Research Applications
11,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various corticosteroids.
Biology: Studied for its role in the regulation of stress responses and immune function.
Medicine: Used in the treatment of inflammatory and autoimmune conditions, as well as adrenal insufficiency.
Industry: Employed in the formulation of pharmaceutical products and topical creams.
Mechanism of Action
11,17,21-Trihydroxypregn-4-ene-3,20-dione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds
11,17,21-Trihydroxypregn-4-ene-3,20-dione (Epihydrocortisone): Similar structure but different stereochemistry.
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Cortisol): Another naturally occurring corticosteroid with similar functions.
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Corticosterone): A precursor to aldosterone with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which confers distinct biological activities and therapeutic applications. Its ability to modulate a wide range of physiological processes makes it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73565-87-4 | |
Record name | 73565-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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